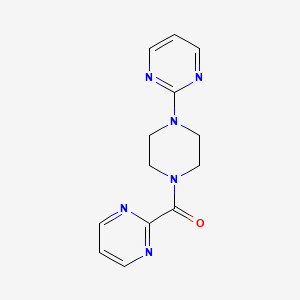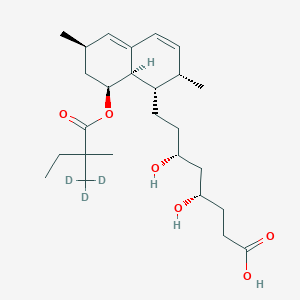![molecular formula C19H18ClN3O3 B3010675 1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide CAS No. 1796933-15-7](/img/structure/B3010675.png)
1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide" is a complex organic molecule that may be of interest in various chemical and pharmaceutical research areas. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions with specific reagents and conditions. For instance, the preparation of a pyrazole derivative was achieved by reacting an acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . Similarly, the synthesis of a triazolo[4,3-a]pyridine derivative was performed using an oxidative ring closure with sodium hypochlorite in ethanol, which is a clean and green approach . These methods suggest that the synthesis of the target compound might also involve the use of specific reagents for functional group transformations and ring closures.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied using X-ray analysis and molecular orbital methods. For example, the structure of a solvated pyrrolidine-2-carboxamide was determined by X-ray crystallography and showed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . This indicates that the target compound may also exhibit a complex three-dimensional structure, which could be studied using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be quite diverse. Acid-catalyzed ring opening of pyrrolidine-1-carboxamides has been observed, leading to the formation of various products such as dibenzoxanthenes and diarylmethanes . This suggests that the target compound may also undergo ring transformations under specific conditions, which could be useful in synthetic applications or in understanding its behavior in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic and thermal analysis techniques. For instance, two polymorphs of a benzamide derivative were characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing differences in stability and molecular vibrations . These findings imply that the target compound may also exist in different polymorphic forms and possess distinct thermal and spectroscopic properties that could be characterized similarly.
Scientific Research Applications
Novel Heterocyclic Systems and Reactivity
Research on compounds with similar structural frameworks, such as aminonaphthyridinones, has led to the discovery of new heterocyclic systems showing typical pyrrole-type reactivity. This demonstrates the chemical versatility and potential of these compounds for creating novel molecular structures with potential biological activities Deady & Devine, 2006.
Antimicrobial Activity
The antimicrobial activity of new pyridine derivatives, which may share a structural similarity or synthetic pathway with 1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide, has been investigated. These studies have found variable and modest activity against several bacterial and fungal strains, suggesting the potential of such compounds in antimicrobial research Patel, Agravat, & Shaikh, 2011.
Nootropic Agents and Cognitive Enhancement
Synthesis efforts have targeted 1,4-disubstituted 2-oxopyrrolidines for their potential nootropic (cognitive-enhancing) effects. These studies provide insights into the structural requirements for bioactivity and offer a foundation for further exploration of compounds like 1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide in the context of cognitive enhancement and neurological applications Valenta et al., 1994.
Structural and Conformational Studies
The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been explored, highlighting the importance of structural studies in understanding the properties and potential biological activities of similar compounds. Such investigations are crucial for drug design and the development of new therapeutic agents Banerjee et al., 2002.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-9-8-12(11-13(16)20)21-18(24)15-6-4-10-23(15)19-22-14-5-2-3-7-17(14)26-19/h2-3,5,7-9,11,15H,4,6,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLGLWLPOCXVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)

![ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B3010594.png)


![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3010604.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)
![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)